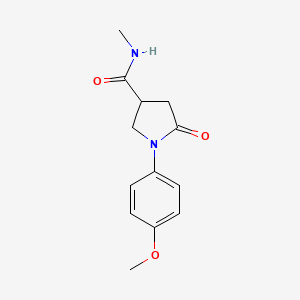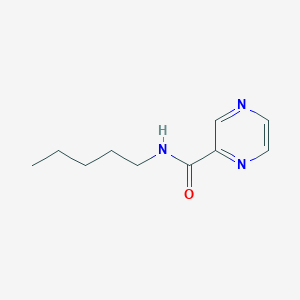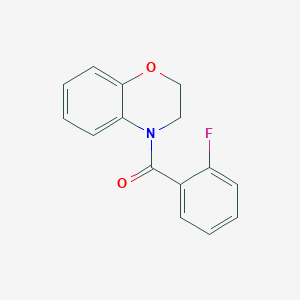![molecular formula C14H19N3O2 B11122672 N-(4-{[(2E)-2-butylidenehydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11122672.png)
N-(4-{[(2E)-2-butylidenehydrazinyl]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a phenyl ring, further connected to a propanamide moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the reaction of a hydrazide compound with an aldehyde or acetophenone in the presence of a catalytic amount of base in ethanol. This reaction results in the formation of the desired Schiff base analog . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel chemical entities and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity . The compound’s hydrazinecarbonyl group is crucial for its binding to the target enzymes, leading to the disruption of essential biological processes in bacteria.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbonyl derivatives and Schiff bases, such as:
- N-(4-{N’-[(1E,2R,3R,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinecarbonyl}phenyl)propanamide
- N-(4-{N’-[(1E,2S,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinecarbonyl}phenyl)propanamide
Uniqueness
N-(4-{N’-[(1E)-BUTYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is unique due to its specific butylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-10-15-17-14(19)11-6-8-12(9-7-11)16-13(18)4-2/h6-10H,3-5H2,1-2H3,(H,16,18)(H,17,19)/b15-10+ |
InChI Key |
JYTBFXMQNUFDDP-XNTDXEJSSA-N |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)CC |
Canonical SMILES |
CCCC=NNC(=O)C1=CC=C(C=C1)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11122592.png)
![N-benzyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122597.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122611.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B11122612.png)
![N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11122615.png)
![1-(4-Tert-butylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122624.png)
![N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B11122629.png)


![5-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11122645.png)
![2-ethoxy-4-{(Z)-[5-methyl-6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B11122649.png)
![{4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone](/img/structure/B11122654.png)

